REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[N+:7]([O-:10])([O-:9])=[O:8].[NH4+].[Ce+4:12].[N+:13]([O-:16])([O-:15])=[O:14].[N+:17]([O-:20])([O-:19])=[O:18].[N+:21]([O-:24])([O-:23])=[O:22].[N+:25]([O-:28])([O-:27])=[O:26].[CH3:29][C:30]1[C:35]([OH:36])=[C:34]([CH3:37])[C:33]2[CH2:38][CH2:39][C@:40]([CH2:43][CH2:44]/[CH:45]=[C:46](/[CH2:48][CH2:49]/[CH:50]=[C:51](/[CH2:53][CH2:54][CH:55]=[C:56]([CH3:58])[CH3:57])\[CH3:52])\[CH3:47])([CH3:42])[O:41][C:32]=2[C:31]=1[CH3:59]>C(OC(C)C)(=O)C.O>[N+:7]([O-:10])([O-:9])=[O:8].[NH4+:13].[Ce+4:12].[N+:17]([O-:20])([O-:19])=[O:18].[N+:21]([O-:24])([O-:23])=[O:22].[N+:25]([O-:28])([O-:27])=[O:26].[N+:13]([O-:16])([O-:15])=[O:14].[C:1](=[O:2])([O-:4])[OH:3].[Na+:5].[CH3:29][C:30]1[C:35](=[O:36])[C:34]([CH3:37])=[C:33]([CH2:38][CH2:39][C@:40]([OH:2])([CH2:43][CH2:44]/[CH:45]=[C:46](/[CH2:48][CH2:49]/[CH:50]=[C:51](/[CH2:53][CH2:54][CH:55]=[C:56]([CH3:58])[CH3:57])\[CH3:52])\[CH3:47])[CH3:42])[C:32](=[O:41])[C:31]=1[CH3:59] |f:0.1.2,3.4.5.6.7.8.9,13.14.15.16.17.18.19,20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].[Ce+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=C(C(=C1O)C)CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
ADDITION
|
Details
|
treated for 2 h with a slurry of solid sodium hydrogen carbonate (2 wt) and solid sodium sulfate (2 wt) in isopropylacetate (5 vol)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solids washed with isopropylacetate (1.5 vol)
|
Type
|
ADDITION
|
Details
|
the combined filtrates treated with sodium hydrogen carbonate (2×0.05 wt)
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated to a maximum extent
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an agitable mixture
|
Type
|
DISTILLATION
|
Details
|
by distillation at up to 45° C. under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 30° C.
|
Type
|
ADDITION
|
Details
|
diluted with n-heptane (10 vol)
|
Type
|
WASH
|
Details
|
The mixture was eluted on the chromatography column
|
Type
|
WASH
|
Details
|
further eluted with mixtures of n-heptane/isopropylacetate in relative volume-ratios of 100:5
|
Type
|
CUSTOM
|
Details
|
Fractions were collected
|
Type
|
ADDITION
|
Details
|
treated with solid sodium hydrogen carbonate (ca. 0.1 to 1 g/L eluent)
|
Type
|
ADDITION
|
Details
|
treated with additional solid sodium hydrogen carbonate (0.05 wt)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a maximum extent
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an agitable mixture
|
Type
|
DISTILLATION
|
Details
|
by distillation of solvent at up to 45° C. under vacuum
|
Type
|
ADDITION
|
Details
|
Isopropylacetate (1 to 3 vol) was added
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness by distillation of solvent at up to 40° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].[Ce+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |